1,2,3-Tripentylbenzene
Description
Historical Context and Evolution of Substituted Aromatic Compound Synthesis
The journey of synthesizing aromatic compounds began in the 19th century, initially characterized by complex, multi-step reactions. nih.gov A pivotal moment in this evolution was the development of the Friedel-Crafts alkylation and acylation reactions, which provided a direct method for attaching alkyl groups to an aromatic ring using an alkyl halide and a Lewis acid catalyst. sigmaaldrich.com Over the decades, the synthetic toolkit has expanded immensely, with the advent of transition metal-catalyzed cross-coupling reactions and other advanced methods. chemeo.com These modern techniques offer greater control and efficiency, enabling the synthesis of increasingly complex and sterically crowded aromatic structures. chemsrc.com The synthesis of alkylbenzenes, for instance, can be achieved through the reaction of benzene (B151609) with olefins in the presence of a suitable catalyst. msu.edu
Significance of Steric Hindrance in Aromatic Systems for Chemical Research
Steric hindrance is a critical concept in chemistry, describing the influence of the spatial arrangement of atoms on the reactivity of a molecule. wikipedia.org In aromatic systems, bulky substituents placed close to each other can shield the aromatic ring or reactive sites, slowing down or preventing chemical reactions. wikipedia.org This effect is not merely an obstacle; it is a powerful tool for controlling selectivity in chemical synthesis. wikipedia.org For instance, steric hindrance can dictate the regioselectivity of a reaction, favoring substitution at less crowded positions. researchgate.net Furthermore, significant steric strain can distort the planar geometry of the benzene ring, altering its electronic properties and resonance energy. rsc.org This interplay between steric and electronic effects is a key area of research, as it allows chemists to fine-tune the properties of molecules for specific applications, such as creating stable radicals or designing molecules with unique conformational preferences. rsc.orgsigmaaldrich.com The presence of bulky groups can even trigger unexpected reaction pathways, leading to the formation of novel molecular structures. wikipedia.orghbni.ac.in
Overview of 1,2,3-Tripentylbenzene within the Landscape of Alkylbenzene Isomers
Alkylbenzenes with the same chemical formula but different arrangements of alkyl groups are known as isomers. google.comgoogle.com For tripentylbenzene (C₂₁H₃₆), several positional isomers exist, including 1,2,3-, 1,2,4-, and 1,3,5-tripentylbenzene (B108473). The substitution pattern profoundly affects the molecule's symmetry, polarity, and physical properties. For example, 1,3,5-tripentylbenzene is a symmetrical molecule, which often leads to different packing in the solid state and distinct spectroscopic signatures compared to its asymmetrical isomers.
Despite the general interest in substituted alkylbenzenes, scientific literature on this compound is remarkably scarce. While its isomers, 1,2,4-tripentylbenzene (B14717538) and 1,3,5-tripentylbenzene, have been synthesized and characterized in research, particularly in the context of alkyne cyclotrimerization reactions, specific data for the 1,2,3-isomer is largely absent from public databases and research articles. wikipedia.orghbni.ac.inchemsynthesis.com Several patents mention the compound, but often provide structural information that corresponds to other isomers, highlighting the general lack of focused research on this specific molecule. impurity.com The significant steric crowding resulting from three adjacent pentyl groups likely makes its synthesis challenging and may contribute to its underrepresentation in chemical literature.
Research Findings and Physicochemical Properties
Interactive Data Table: Physicochemical Properties of Tripentylbenzene Isomers
| Property | This compound | 1,2,4-Tripentylbenzene | 1,3,5-Tripentylbenzene |
| Molecular Formula | C₂₁H₃₆ | C₂₁H₃₆ | C₂₁H₃₆ |
| Molecular Weight | 288.51 g/mol | 288.51 g/mol | 288.51 g/mol |
| CAS Number | Not Available | Not Available | 78870-40-3 |
| Boiling Point | Not Available | Not Available | Not Available |
| Melting Point | Not Available | Not Available | Not Available |
| Density | Not Available | Not Available | Not Available |
Interactive Data Table: Research Findings on Tripentylbenzene Isomer Synthesis
| Research Focus | Key Findings | Reactants | Isomers Produced | Reference |
| Catalytic Alkyne Cyclotrimerisation | A titanium-based catalyst system was used for the [2+2+2] cycloaddition of hept-1-yne. | Hept-1-yne, Ti(OiPr)₄/nBuLi | 1,2,4-Tripentylbenzene and 1,3,5-Tripentylbenzene in a ~65:35 ratio. | wikipedia.orghbni.ac.in |
| Iron-Catalyzed Cyclotrimerization | An iron-pincer complex catalyzed the cyclotrimerization of aliphatic alkynes, showing moderate regioselectivity. | Aliphatic alkynes (e.g., Hept-1-yne) | 1,2,4-Trisubstituted benzenes were favored over 1,3,5-isomers. | chemsynthesis.com |
The synthesis of 1,2,4- and 1,3,5-tripentylbenzene is often achieved through the cyclotrimerization of hept-1-yne, a reaction that combines three alkyne molecules to form a benzene ring. wikipedia.orghbni.ac.inchemsynthesis.com The ratio of the resulting isomers is highly dependent on the catalyst and reaction conditions used. For example, a titanium-based catalytic system has been shown to produce a mixture of 1,2,4- and 1,3,5-tripentylbenzene. wikipedia.orghbni.ac.in Similarly, iron-pincer complexes have been employed, which also yield mixtures of these isomers, with a preference for the 1,2,4-substituted product. chemsynthesis.com These findings underscore how catalyst choice can influence the outcome of reactions leading to highly substituted, sterically hindered aromatic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73398-18-2 |
|---|---|
Molecular Formula |
C21H36 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
1,2,3-tripentylbenzene |
InChI |
InChI=1S/C21H36/c1-4-7-10-14-19-16-13-17-20(15-11-8-5-2)21(19)18-12-9-6-3/h13,16-17H,4-12,14-15,18H2,1-3H3 |
InChI Key |
VWCLTWGYSRBKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=CC=C1)CCCCC)CCCCC |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for 1,2,3 Tripentylbenzene Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For molecules like 1,2,3-tripentylbenzene, NMR is essential for differentiating between structural isomers and elucidating the exact arrangement of the pentyl groups on the benzene (B151609) ring.
High-resolution proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum can be divided into two main regions: the aromatic region and the aliphatic region.
The protons on the benzene ring, due to the ring current effect, resonate downfield, typically in the range of 6.5-8.0 ppm. For a 1,2,3-trisubstituted pattern, the aromatic protons would exhibit a complex splitting pattern due to spin-spin coupling between them.
The protons of the three pentyl groups appear in the upfield aliphatic region (typically 0.8-3.0 ppm). The signals for the methyl (CH₃) protons at the end of the pentyl chains will appear as a triplet around 0.9 ppm. The methylene (B1212753) (CH₂) groups will show more complex multiplets. The CH₂ group directly attached to the aromatic ring (the benzylic protons) will be the most downfield of the aliphatic signals, typically appearing between 2.5 and 3.0 ppm, due to the deshielding effect of the benzene ring. Analysis of the integration and coupling patterns of these signals allows for the confirmation of the pentyl chain structure.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | ~7.0 - 7.2 | Multiplet |
| Benzylic (Ar-CH₂-R) | ~2.5 - 2.8 | Triplet |
| Aliphatic (-CH₂-) | ~1.2 - 1.6 | Multiplet |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, making it possible to determine the number of distinct carbon environments. libretexts.org
For this compound, due to the molecule's symmetry, we would expect fewer than the total number of carbon atoms (21) in the spectrum. The three aromatic carbons directly bonded to the pentyl groups would be distinct from the three aromatic carbons bearing hydrogen atoms. The carbons within the pentyl chains would also give rise to a set of distinct signals. Aromatic carbons typically resonate in the 120-150 ppm region, while aliphatic carbons appear in the 10-60 ppm range. libretexts.orgoregonstate.edu The quaternary carbons (aromatic carbons bonded to the pentyl groups) are usually weaker in intensity. mnstate.edu
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Substituted Aromatic (Ar-C) | ~140 - 145 |
| Unsubstituted Aromatic (Ar-CH) | ~125 - 130 |
| Benzylic (Ar-CH₂-R) | ~35 - 40 |
| Aliphatic (-CH₂-) | ~22 - 32 |
While ¹H and ¹³C NMR provide foundational data, complex structures like this compound often require advanced two-dimensional (2D) NMR techniques for unambiguous signal assignment. creative-biostructure.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pentyl chains and on the aromatic ring. creative-biostructure.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. This is crucial for definitively assigning which proton signal corresponds to which carbon signal. creative-biostructure.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection points between the pentyl groups and the benzene ring by showing a correlation from the benzylic protons to the aromatic carbons. creative-biostructure.com
Together, these 2D NMR experiments allow for a complete and confident elucidation of the molecular structure, confirming the 1,2,3-substitution pattern.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. sydney.edu.au
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, which allows for the confirmation of the molecular formula (C₂₁H₃₆). researchgate.net
Electron impact (EI) ionization typically causes the molecule to fragment in a predictable manner. core.ac.uk For alkylbenzenes, a characteristic fragmentation pattern involves the cleavage of the bond beta to the aromatic ring. This results in the formation of a stable benzyl (B1604629) cation or, more commonly, a rearranged tropylium (B1234903) ion, which gives a prominent peak at a mass-to-charge ratio (m/z) of 91. youtube.com Other fragments corresponding to the loss of alkyl radicals would also be observed.
Table 3: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Identity | Significance |
|---|---|---|
| 288 | [C₂₁H₃₆]⁺ | Molecular Ion (M⁺) |
| 217 | [M - C₅H₁₁]⁺ | Loss of a pentyl group |
| 146 | [M - 2(C₅H₁₁)]⁺ | Loss of two pentyl groups |
When analyzing mixtures of isomers or complex samples, mass spectrometry is often coupled with chromatographic separation techniques. hplcvials.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for analyzing volatile and semi-volatile compounds like alkylbenzenes. hplcvials.comthermofisher.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. antpedia.com The separated components then enter the mass spectrometer for detection and identification. GC-MS is highly effective for separating different alkylbenzene isomers and identifying impurities. scholaris.causgs.gov
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is used for compounds that are not sufficiently volatile or are thermally unstable for GC. hplcvials.comgentechscientific.com Separation is based on the compound's interaction with the stationary and mobile liquid phases, often based on polarity. gentechscientific.com While GC-MS is generally preferred for simple alkylbenzenes, HPLC-MS can be a valuable tool for analyzing more complex mixtures or derivatives that are not amenable to GC. shodex.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org
The IR spectrum of this compound would show characteristic absorption bands for both the aromatic ring and the aliphatic alkyl chains. lumenlearning.com
Aromatic C-H Stretching: A weak to medium band appears just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). spcmc.ac.inlibretexts.org
Aliphatic C-H Stretching: Strong absorption bands appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds in the pentyl groups. libretexts.orgpressbooks.pub
Aromatic C=C Stretching: Medium to weak absorptions occur in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching within the benzene ring. spcmc.ac.inlibretexts.org
C-H Bending: The out-of-plane (oop) C-H bending vibrations in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. spectroscopyonline.com For a 1,2,3-trisubstituted benzene, specific patterns in this region would be expected. spectroscopyonline.com
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Aliphatic (Pentyl) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
X-ray Based Spectroscopic Methods for Atomic-Level Structural Information
X-ray based spectroscopic techniques are indispensable for obtaining direct atomic-level structural and electronic information about molecules. By probing the interactions between X-rays and the core-level electrons of atoms, these methods can elucidate precise three-dimensional atomic arrangements, bonding characteristics, and chemical states. For complex molecules like this compound and its analogs, techniques such as X-ray Crystallography, X-ray Absorption Spectroscopy (XAS), and X-ray Photoelectron Spectroscopy (XPS) provide a comprehensive understanding of their structure.
X-ray Crystallography (XRC) / X-ray Diffraction (XRD)
X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov The technique relies on the diffraction of a monochromatic X-ray beam by the ordered arrangement of atoms in a crystal lattice. libretexts.org The resulting diffraction pattern is used to generate an electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.
While a specific crystal structure for this compound is not available in the literature, the type of data obtained from an XRD analysis of a polysubstituted aromatic analog is presented below. This data provides a clear example of the atomic-level information that can be obtained.
Table 1: Representative Crystallographic Data for a Substituted Aromatic Analog This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment on an analog compound.
| Parameter | Value | Description |
| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |
| Space Group | P2₁/c | The specific symmetry group of the crystal lattice. researchgate.net |
| a (Å) | 7.8975 | Unit cell dimension along the a-axis. researchgate.net |
| b (Å) | 11.6546 | Unit cell dimension along the b-axis. researchgate.net |
| c (Å) | 11.0648 | Unit cell dimension along the c-axis. researchgate.net |
| β (°) ** | 105.212 | The angle of the unit cell's β-axis. researchgate.net |
| Volume (ų) ** | 982.74 | The volume of a single unit cell. researchgate.net |
| Z | 4 | The number of molecules per unit cell. researchgate.net |
This data allows for the complete reconstruction of the molecular and packing structure in the solid state.
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. nih.gov It is particularly valuable for studying non-crystalline materials and can be performed at synchrotron radiation facilities. berstructuralbioportal.org The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES provides information about the oxidation state and coordination geometry of the absorbing atom by analyzing transitions of core electrons to unoccupied orbitals. nih.gov
EXAFS reveals details about the local atomic environment, including the number, type, and distance of neighboring atoms, by analyzing the fine structure in the absorption spectrum well above the absorption edge. nih.gov
For this compound, XAS at the carbon K-edge could selectively probe the environment of the carbon atoms. This would allow for the differentiation between the sp²-hybridized carbons of the aromatic ring and the sp³-hybridized carbons of the pentyl side chains. The technique could provide insights into the electronic structure modifications of the benzene ring due to alkyl substitution and reveal precise C-C bond lengths within the molecule.
Table 2: Potential Information from Carbon K-edge XAS of this compound
| Spectral Region | Target Atoms | Information Obtained |
| XANES | Aromatic Carbons | Probes the π* unoccupied orbitals, revealing electronic effects of alkyl substitution. rsc.org |
| XANES | Aliphatic Carbons | Characterizes the σ* unoccupied orbitals of the C-C and C-H bonds in the pentyl chains. |
| EXAFS | All Carbons | Provides precise average C-C bond distances for both the aromatic ring and the alkyl chains. |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical state of elements within the top 5-10 nm of a material's surface. wikipedia.org The method is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. libretexts.org The binding energy of these emitted electrons is characteristic of the element and its chemical environment. caltech.edu
In the context of this compound, XPS would be highly effective in distinguishing between the carbon atoms of the aromatic ring and those in the aliphatic pentyl chains. The different chemical environments lead to a "chemical shift" in the C 1s core-level binding energy.
Aromatic carbons (C-C/C-H in the benzene ring) have a characteristic binding energy.
Aliphatic carbons (C-C/C-H in the pentyl chains) would exhibit a slightly different binding energy due to their sp³ hybridization and different bonding environment.
High-resolution XPS can resolve these different carbon species, allowing for a quantitative analysis of the surface composition and confirmation of the molecule's structural integrity. Research on benzene adsorption on surfaces has demonstrated the ability of XPS to identify distinct carbon species based on their interaction with the substrate, highlighting the technique's sensitivity. rsc.org
Table 3: Representative C 1s Binding Energies for Different Carbon Environments
| Carbon Type | Typical Binding Energy (eV) | Relevance to this compound |
| Aliphatic C-C, C-H | ~285.0 | Corresponds to the carbons within the three pentyl side chains. |
| Aromatic C=C, C-H | ~284.5 - 284.8 | Corresponds to the six carbons forming the benzene ring. |
| C-O | ~286.5 | Would indicate surface oxidation if present. |
| C=O | ~288.0 | Would indicate more significant surface oxidation if present. |
Computational and Theoretical Studies on 1,2,3 Tripentylbenzene and Sterically Hindered Aromatic Systems
Quantum Chemical Calculations of Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to elucidating the electronic nature of 1,2,3-tripentylbenzene. These methods can quantify the effects of bulky alkyl substituents on the delocalized π-system of the benzene (B151609) ring, providing a detailed picture of its aromaticity and electronic properties.
Aromaticity is a key concept in chemistry, and several computational indices have been developed to quantify it. rsc.org The introduction of three adjacent pentyl groups on a benzene ring influences its aromatic character through both electronic and steric effects. Alkyl groups are generally considered weak electron-donating substituents, which can subtly alter the π-electron system of the ring. libretexts.org
Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of the ring. A more negative NICS value indicates stronger aromaticity. For this compound, the electron-donating nature of the pentyl groups is expected to slightly enhance the ring current, leading to a marginally more negative NICS value compared to unsubstituted benzene. acs.org
Aromatic Stabilization Energy (ASE): ASE quantifies the energetic stabilization gained by cyclic delocalization. scispace.com While the electronic contribution of the alkyl groups might slightly increase stabilization, steric repulsion between the adjacent pentyl chains can induce strain, potentially counteracting this effect.
Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index evaluates aromaticity based on the degree of bond length equalization in the ring, with a value of 1 representing the ideal aromatic system of benzene. nih.gov Significant steric hindrance among the three vicinal pentyl groups can cause distortions in the benzene ring, such as bond length alternation and slight puckering. These geometric deviations would likely result in a HOMA value for this compound that is lower than that of benzene, indicating a reduction in aromaticity from a structural standpoint.
| Compound | Predicted NICS(0) (ppm) | Predicted ASE (kcal/mol) | Predicted HOMA |
|---|---|---|---|
| Benzene | -9.7 | ~30 | 1.00 |
| This compound | -10.5 | ~28 | 0.97 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. youtube.com
The electron-donating inductive effect of the three pentyl groups increases the electron density of the benzene ring. This leads to a destabilization (increase in energy) of both the HOMO and LUMO. However, the effect is typically more pronounced on the HOMO. Consequently, the HOMO-LUMO gap in this compound is expected to be slightly smaller than that of benzene. A smaller gap generally implies higher reactivity, suggesting the ring is more susceptible to electrophilic attack. However, this electronic effect is strongly modulated by the overwhelming steric hindrance.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzene | -6.75 | -1.15 | 5.60 |
| This compound | -6.40 | -0.95 | 5.45 |
The pentyl substituents act as weak electron donors, influencing the charge distribution across the aromatic ring. msu.edu This effect is primarily inductive, pushing electron density into the σ-framework of the benzene ring, which in turn affects the π-system. libretexts.org
Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to calculate the partial charges on each atom. In this compound, a net negative charge is expected to accumulate on the benzene ring, particularly at the unsubstituted carbon atoms (positions 4, 5, and 6), making them more nucleophilic. The carbon atoms bearing the pentyl groups will be slightly less negative or even slightly positive due to the electron-withdrawing effect relative to the alkyl chain. This charge distribution pattern is critical for predicting the regioselectivity of potential chemical reactions, such as electrophilic aromatic substitution.
Geometry Optimization and Conformational Analysis of Pentyl Substituents
The most significant structural feature of this compound is the severe steric crowding caused by the three adjacent pentyl groups. Geometry optimization using quantum chemical methods (e.g., Density Functional Theory, DFT) is essential to determine the molecule's most stable three-dimensional structure. ufba.brrsc.org
The conformational landscape of this molecule is complex due to the rotational freedom of the pentyl chains. researchgate.net Key conformational variables include:
Rotation around the C(ring)–C(alkyl) bonds: To minimize steric repulsion, the pentyl groups are forced to rotate out of the plane of the benzene ring. The central pentyl group at position 2 is particularly constrained by its two neighbors.
Torsional angles within the pentyl chains: Each C-C bond within the pentyl chains can adopt gauche or anti conformations, leading to a multitude of possible low-energy structures.
Computational studies would predict that the lowest energy conformer adopts a structure where the pentyl groups are splayed outwards to maximize their separation. This steric repulsion can also lead to slight distortions of the benzene ring itself, causing it to deviate from perfect planarity. Bond angles within the ring (e.g., C1-C2-C3) may be slightly larger than the ideal 120° to accommodate the bulky substituents.
| Parameter | Predicted Value | Comment |
|---|---|---|
| C1-C2-C3 Bond Angle | ~122.5° | Widened due to steric repulsion between pentyl groups. |
| C(ring)-C(ring)-C(alkyl) Angle | ~121.0° | Slightly distorted from ideal sp² geometry. |
| Torsional Angle (C2-C1-Cα-Cβ) | ~90° | Pentyl groups are pushed out of the ring plane. |
| Ring Planarity | Slightly non-planar | Minor puckering to alleviate steric strain. |
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations can accurately predict various spectroscopic parameters, which is invaluable for structural elucidation. st-andrews.ac.uk For a molecule with the conformational complexity of this compound, predicted spectra can help interpret experimental data.
Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used to predict NMR chemical shifts (¹³C and ¹H). rsc.org The predicted chemical shifts for this compound would reflect its unique electronic and steric environment:
¹³C NMR: The chemical shifts of the aromatic carbons would be influenced by both the electron-donating nature of the alkyl groups and any strain-induced rehybridization. The substituted carbons (C1, C2, C3) would appear downfield. The chemical shifts of the pentyl chain carbons would vary depending on their distance from the ring and their specific conformational arrangement.
¹H NMR: The aromatic protons at positions 4, 5, and 6 would have distinct chemical shifts. The protons on the α-carbons of the pentyl chains would be particularly sensitive to the rotational conformation around the C(ring)–C(alkyl) bond.
Because multiple conformers may co-exist in solution at room temperature, the experimentally observed spectrum would be a Boltzmann-weighted average of the spectra of the individual conformers. Computational analysis can model this by first calculating the spectra for several low-energy conformers and then averaging them based on their predicted relative energies. github.io
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation barriers. nih.govbeilstein-journals.org For this compound, steric hindrance is the dominant factor controlling its reactivity.
Consider an electrophilic aromatic substitution reaction. While the electron-donating pentyl groups activate the ring electronically, the three substituents create a formidable steric shield.
Positions 1, 2, and 3: Already substituted.
Positions 4 and 6: These positions are ortho to a pentyl group and are severely hindered.
Position 5: This position is para to the central pentyl group and meta to the other two. It is the most sterically accessible site for an incoming electrophile.
Computational analysis can quantify these effects. By modeling the reaction pathway for an electrophile approaching each of the possible positions (4, 5, and 6), one can locate the corresponding transition state structures and calculate their energies. acs.orgnih.gov The calculations would almost certainly predict a significantly lower activation energy for substitution at the C5 position compared to the C4/C6 positions, confirming that any reaction would be highly regioselective for the least hindered site. The transition state for attack at C4 or C6 would show severe steric clashes between the electrophile and the pentyl groups, leading to high energetic penalties.
| Position of Attack | Relative ΔE‡ (kcal/mol) | Reason for Relative Energy |
|---|---|---|
| C5 (para to C2) | 0.0 (Reference) | Most sterically accessible position. |
| C4/C6 (ortho to C3/C1) | > +10 | Severe steric hindrance from adjacent pentyl group. |
Influence of Steric Hindrance on Molecular Properties and Reactivity
Steric hindrance is a critical factor in determining the molecular properties and reactivity of polysubstituted aromatic compounds like this compound. The presence of three adjacent pentyl groups on the benzene ring would induce significant steric strain, leading to notable effects on the molecule's conformation, stability, and chemical behavior.
In principle, the bulky pentyl groups would force each other into specific spatial arrangements to minimize repulsive forces. This steric crowding can lead to a distortion of the benzene ring from planarity and affect the bond angles between the ring carbons and the alkyl substituents. Such conformational changes have a direct impact on the molecule's energy and stability.
Table 1: Anticipated Effects of Steric Hindrance in this compound
| Molecular Property | Anticipated Influence of Steric Hindrance |
| Molecular Geometry | Distortion of the benzene ring; altered bond angles. |
| Conformational Stability | Increased strain energy compared to less hindered isomers. |
| Reactivity | Decreased reaction rates for substitutions on the ring. |
| Regioselectivity | Strong preference for substitution at the less hindered para position. |
Detailed research findings from computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to quantify these effects, providing specific data on bond lengths, bond angles, torsional angles, and the energy barriers for various reactions. However, such specific data for this compound is not currently available.
Machine Learning Applications in Predicting Reactivity of Substituted Benzenes
Machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting the reactivity and properties of molecules, including substituted benzenes. acs.orgcmu.edu These models are trained on large datasets of known reactions and molecular features to learn the complex relationships between a molecule's structure and its chemical behavior.
For a compound like this compound, ML models could be employed to predict various aspects of its reactivity. For instance, a model could predict the most likely site for electrophilic aromatic substitution, taking into account both the electronic effects of the alkyl groups and the significant steric hindrance they impose. youtube.com Such models often use a combination of descriptors, including quantum mechanical calculations of atomic charges and energies, to make accurate predictions.
Recent advancements have led to the development of sophisticated ML models that can predict reaction outcomes with high accuracy. For example, models have been created to predict the regioselectivity of electrophilic aromatic substitutions with accuracies exceeding 90%. youtube.com These tools can significantly accelerate the process of designing synthetic routes for complex molecules.
Table 2: Potential Machine Learning Applications for this compound
| Application | Machine Learning Approach | Predicted Outcome |
| Regioselectivity Prediction | Gradient Boosting, Neural Networks | Probability of substitution at each ring position. rsc.org |
| Reaction Yield Prediction | Regression Models (e.g., Random Forest) | Estimated yield for a given reaction. |
| Toxicity/Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity or physical properties. |
The application of these ML techniques to this compound would require either its inclusion in a large, diverse dataset for training a new model or the use of a pre-trained model capable of handling such a sterically crowded molecule. While the framework for such an analysis exists, specific studies and their findings concerning this compound have not been published.
Environmental Behavior and Chemical Fate of Alkylbenzenes in Environmental Compartments
Biodegradation Pathways of Branched vs. Linear Alkylbenzenes and Analogs
The susceptibility of alkylbenzenes to microbial degradation is profoundly influenced by the structure of their alkyl side chains. A significant divergence in biodegradability is observed between linear alkylbenzenes (LABs) and their branched counterparts. Historically, the poor biodegradability of branched alkylbenzene sulfonates (BAS) led to their replacement with more environmentally benign linear alkylbenzene sulfonates (LAS) in detergent formulations in the 1960s. nih.govhibiscuspublisher.comacs.org This shift underscores the critical role of molecular structure in environmental persistence.
Branched alkanes are generally less susceptible to biodegradation than linear alkanes. nih.gov The presence of highly branched alkyl groups, especially those with quaternary carbon atoms, confers resistance to microbial attack. nih.govmpob.gov.my Microorganisms often lack the specific enzyme systems required to effectively break down these complex structures. mpob.gov.my In contrast, linear alkyl chains are more readily metabolized by a wide range of environmental microorganisms.
| Alkylbenzene Type | General Biodegradability | Key Structural Factor | Microbial Access |
|---|---|---|---|
| Linear Alkylbenzenes (LABs) | Readily Biodegradable | Unbranched, linear alkyl chain | Enzymatic attack is sterically unhindered. |
| Branched Alkylbenzenes (BABs) | Recalcitrant/Slow Biodegradation | Branched alkyl chain (especially quaternary carbons) | Steric hindrance prevents or slows enzymatic degradation. mpob.gov.my |
Under aerobic conditions, the presence of oxygen allows for rapid biodegradation of many alkylbenzenes, particularly those with linear chains. The primary degradation pathway for linear alkylbenzene sulfonates (LAS) begins with the microbial oxidation of the alkyl chain. researchgate.net This process typically involves an initial attack at the terminal methyl group (ω-oxidation) followed by sequential shortening of the chain via β-oxidation, leading to the formation of sulfophenyl carboxylates (SPCs). researchgate.net The aromatic ring is generally degraded after the alkyl chain has been sufficiently shortened.
For branched alkylbenzenes like 1,2,3-Tripentylbenzene, this aerobic pathway is significantly hindered. The branching of the pentyl groups creates steric hindrance, which blocks the enzymes responsible for initiating oxidation from accessing the alkyl chain. nih.govmpob.gov.my Consequently, aerobic degradation is extremely slow, leading to the persistence of these compounds in oxygen-rich environments. nih.gov
In the absence of oxygen, the biodegradation of alkylbenzenes slows dramatically or ceases altogether. nih.gov Benzene (B151609) and its derivatives are considered more persistent under anoxic conditions compared to aerobic environments. nih.gov While some studies have demonstrated that linear alkylbenzenes can be slowly biodegraded under strictly anaerobic conditions, such as in methanogenic or sulfate-reducing sediments, the half-lives can be on the order of several months. researchgate.netresearchgate.net This suggests that anaerobic degradation is not a significant removal pathway for these compounds.
Given the inherent recalcitrance of branched alkyl chains, compounds like this compound are expected to be highly persistent in anaerobic compartments such as buried sediments, deep groundwater, and sludge digesters. The mechanisms for anaerobic activation of the stable benzene ring are energetically demanding and the additional steric hindrance from the branched chains makes microbial degradation exceptionally difficult. nih.gov
Abiotic Degradation Mechanisms in Environmental Media (e.g., Photolysis)
Abiotic processes can contribute to the degradation of alkylbenzenes in the environment, with photolysis being a key mechanism, particularly in the atmosphere and sunlit surface waters. Alkylbenzenes that volatilize into the atmosphere exist primarily in the vapor phase where they can react with photochemically produced hydroxyl radicals (•OH). cdc.gov This reaction initiates the oxidation and breakdown of the molecule. The atmospheric half-life for this process is estimated to be on the order of days to weeks for related compounds, allowing for the potential for long-range transport before complete degradation occurs. cdc.govepa.gov
In aquatic systems, the photooxygenation of alkylbenzenes can occur through photoinduced electron transfer, leading to the formation of radical cations and subsequent reaction with oxygen to yield products such as benzyl (B1604629) alcohols. acs.org The effectiveness of photolysis is dependent on water clarity, sunlight intensity, and the presence of photosensitizing agents in the water.
Environmental Mobility and Distribution in Various Media (Water, Soil, Sediment)
The movement and final destination of this compound in the environment are governed by physical processes such as sorption, desorption, and volatilization. As a long-chain alkylbenzene, it is expected to have low water solubility and a high affinity for organic matter.
Sorption to organic matter in soil and sediment is a dominant process controlling the fate of long-chain alkylbenzenes. usgs.gov Due to their hydrophobic nature, these compounds tend to partition from the water column onto particulate matter, eventually accumulating in sediments. nih.gov The affinity for sorption generally increases with the length of the alkyl chain and the organic carbon content of the soil or sediment. Studies on smaller alkylbenzenes have shown that their sorption capacity is influenced by the nature of the sorbent, with a higher affinity for rubbery polymers like plastics compared to more polar biopolymers. nih.gov For a large molecule like this compound, sorption is expected to be a major factor limiting its mobility in groundwater and its bioavailability to microorganisms. usgs.gov Desorption is the reverse process, where the compound is released back into the water phase, but this is typically a slow and rate-limiting step for strongly sorbed, hydrophobic chemicals. bohrium.com
Volatilization is the process by which a chemical evaporates from a solid or liquid phase into the air. It is an important fate pathway for many organic compounds released to surface waters or soils. cdc.govusgs.gov However, the tendency of a compound to volatilize is inversely related to its molecular weight and its affinity for sorption. While smaller alkylbenzenes like toluene (B28343) and ethylbenzene (B125841) volatilize readily, the rate decreases for longer-chain compounds. usgs.gov For n-alkylbenzenes with six or more carbons in the side chain, sorption processes begin to significantly compete with volatilization. usgs.govusgs.gov Therefore, this compound, with a total of fifteen carbons in its alkyl chains, is expected to have a relatively low volatilization rate from water and soil, especially when significant organic matter is present to promote sorption.
| Environmental Process | Expected Behavior of this compound | Controlling Factors |
|---|---|---|
| Aerobic Biodegradation | Very Slow / Recalcitrant | Branched alkyl chains sterically hinder enzymatic attack. nih.govmpob.gov.my |
| Anaerobic Biodegradation | Extremely Slow / Highly Persistent | Inherent recalcitrance of benzene ring and branched chains under anoxic conditions. nih.govnih.gov |
| Atmospheric Photolysis | Moderate | Reaction with hydroxyl radicals; limited by low volatility. cdc.gov |
| Sorption | High | High hydrophobicity, long alkyl chains, organic carbon content of media. usgs.govnih.gov |
| Volatilization | Low | High molecular weight and strong sorption to particles. usgs.gov |
Analytical Methodologies for Environmental Monitoring and Concentration Assessment
The accurate detection and quantification of this compound and other long-chain alkylbenzenes (LCABs) in environmental compartments are critical for understanding their distribution and fate. Due to their hydrophobic nature and tendency to sorb to particulate matter, analytical methods must be robust, sensitive, and capable of separating target analytes from complex matrix interferences. The methodologies typically involve a multi-step process encompassing sample collection, extraction and cleanup, followed by instrumental analysis.
Sample Preparation and Extraction
The primary challenge in analyzing environmental samples is the effective extraction of the target compounds from the matrix (e.g., water, soil, sediment) and concentrating them to levels detectable by analytical instruments. The choice of extraction technique is highly dependent on the sample type.
Water Samples : For aqueous matrices, solid-phase extraction (SPE) is a widely used technique for its efficiency and low solvent consumption. nih.gov Water samples are passed through a cartridge containing a solid adsorbent, typically a C18-bonded silica, which retains the hydrophobic alkylbenzenes. The analytes are later eluted with a small volume of an organic solvent like dichloromethane. nih.gov Liquid-liquid extraction is an alternative method.
Soil and Sediment Samples : Solid matrices require more rigorous extraction methods. Soxhlet extraction, a classical and exhaustive technique, is frequently employed using solvents such as methylene (B1212753) chloride or hexane/acetone mixtures to remove the analytes from the solid phase. nih.gov Other methods include ultrasonic extraction, which uses high-frequency sound waves to enhance solvent penetration into the sample matrix. unirioja.es For volatile alkylbenzenes, headspace solid-phase microextraction (HS-SPME) offers a solvent-free option where a coated fiber adsorbs analytes from the headspace above the sample. unirioja.es
The following table summarizes common preparation methods for alkylbenzenes in different environmental media.
Table 1: Summary of Sample Preparation Methods for Alkylbenzenes
| Environmental Matrix | Preparation Method | Key Reagents/Materials | Description |
|---|---|---|---|
| Water & Wastewater | Solid-Phase Extraction (SPE) | C18 Cartridge, Dichloromethane | Analytes are adsorbed from the aqueous sample onto a solid cartridge and eluted with a solvent. nih.gov |
| Groundwater & Sludges | Purge-and-Trap | Inert Gas (Helium/Nitrogen) | Volatile compounds are purged from the sample with an inert gas, trapped on a sorbent, and then thermally desorbed for analysis. nih.gov |
| Soil & Sediment | Soxhlet Extraction | Methylene chloride/acetone (1:1) | Continuous solid-liquid extraction for exhaustive removal of analytes from solid samples. nih.gov |
Instrumental Analysis
Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive analytical technique for identifying and quantifying this compound and other LCABs. nih.govnih.govmdpi.com
Gas Chromatography (GC) : This technique separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. For LCABs, a non-polar column, such as a DB-5 or equivalent, is typically used. usgs.gov The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds from the column based on their boiling points.
Mass Spectrometry (MS) : Following separation by GC, the eluted compounds enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio. The fragmentation pattern is unique for a given compound, acting as a chemical fingerprint for positive identification. For quantitative analysis of trace-level contaminants, GC-MS is often operated in selected ion monitoring (SIM) mode. ysi.com Instead of scanning the full mass range, the instrument focuses only on specific, characteristic ions of the target analytes, significantly enhancing sensitivity and reducing matrix interference. usgs.govysi.com For alkylbenzenes, common quantitation ions include m/z 91, 92, and 105, which correspond to characteristic fragments of the alkyl-substituted benzene ring. usgs.gov
The table below provides an example of typical instrumental conditions for the analysis of long-chain alkylbenzenes.
Table 2: Example GC-MS Instrumental Parameters for Long-Chain Alkylbenzene Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | DB-5 (or equivalent), 30 m length, 0.25 mm ID, 0.25 µm film thickness usgs.gov |
| Carrier Gas | Helium env.go.jp |
| Injector Mode | Splitless env.go.jp |
| Injector Temperature | 230 °C env.go.jp |
| Oven Program | Initial temp 60°C, ramp at 15°C/min to 280°C env.go.jp |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (m/z) | 91, 92, 105 (typical for LCABs) usgs.gov |
By combining efficient extraction techniques with the high sensitivity and specificity of GC-MS, it is possible to achieve low detection limits (in the µg/L or µg/kg range) and reliably quantify this compound in diverse and complex environmental samples. nih.govnih.gov
Future Research Directions and Unresolved Challenges for 1,2,3 Tripentylbenzene
Development of Highly Regioselective Synthetic Routes to Specific Isomers
A primary and unresolved challenge in the chemistry of 1,2,3-tripentylbenzene is the development of synthetic routes that are highly regioselective. Traditional methods for producing alkylbenzenes, such as Friedel-Crafts alkylation, are often plagued by a lack of selectivity, leading to a mixture of isomers and varying degrees of alkylation. lumenlearning.com This reaction typically involves an alkyl halide and a strong Lewis acid catalyst. lumenlearning.com However, the product of the reaction is more nucleophilic than the starting material, which often leads to undesirable overalkylation. lumenlearning.com Furthermore, the carbocation intermediates are prone to rearrangement, meaning that only certain alkylbenzenes can be synthesized effectively through this method. lumenlearning.com
For a target molecule like this compound, these limitations are magnified. The introduction of the first pentyl group activates the ring, making subsequent alkylations faster and harder to control. The directing effects of the alkyl groups (ortho-, para-directing) compete, and the sheer steric bulk of the pentyl groups increasingly hinders the desired 1,2,3-substitution pattern.
Future research must therefore focus on overcoming these obstacles. Key areas of investigation include:
Directed Ortho Metalation (DoM): Exploring DoM strategies, where a directing group guides metallation and subsequent electrophilic substitution to a specific ortho position. This could offer a stepwise and highly controlled approach to building the 1,2,3-substitution pattern.
Transition-Metal Catalyzed C-H Activation/Alkylation: Developing novel catalytic systems, potentially using palladium, rhodium, or iridium, that can directly and selectively functionalize C-H bonds. researchgate.net This approach could bypass the issues associated with carbocation intermediates in Friedel-Crafts reactions.
Sterically Controlled Catalysis: Designing catalysts with specific steric properties that favor the formation of the highly crowded 1,2,3-isomer over thermodynamically more stable, less hindered isomers. This involves creating catalyst pockets that can distinguish between different positions on the benzene (B151609) ring based on the steric environment.
Multi-step Synthesis with Protecting/Blocking Groups: Devising more elaborate, multi-step synthetic pathways that use blocking groups to temporarily deactivate certain positions on the aromatic ring, thereby forcing alkylation to occur at the desired sites.
The successful synthesis of isomerically pure this compound is the gateway to studying its unique properties and potential applications, making the development of these regioselective routes a critical research priority.
Exploration of Novel Reaction Pathways and Catalytic Applications Tailored to Steric Demand
The dense arrangement of three adjacent pentyl groups in this compound creates a sterically demanding environment that can hinder or completely prevent reactions that proceed readily with less substituted benzenes. This steric hindrance, however, also presents an opportunity to explore novel reaction pathways and develop catalytic applications specifically tailored for such crowded substrates.
Expanding the scope of catalytic asymmetric reactions to include more challenging, sterically hindered substrates is a significant challenge. acs.org Often, methods developed with simple substrates perform poorly when applied to more complex starting materials. acs.orgnih.gov Future research directions in this area could involve:
Development of "Deep-Pocket" Catalysts: Creating catalysts, perhaps based on zeolites, metal-organic frameworks (MOFs), or complex organometallic ligands, that have deep binding pockets. etsu.edu Such catalysts could engulf the substituted benzene ring, allowing reactions to occur at the benzylic positions of the pentyl chains while the catalyst's structure overcomes the steric shielding of the aromatic core.
C-H Functionalization of Alkyl Chains: Investigating selective oxidation or functionalization of the pentyl side chains. The electronic activation at the benzylic positions is well-known, but achieving selectivity between the different methylene (B1212753) groups of the pentyl chain, particularly in such a crowded environment, remains a challenge. msu.edu
Data-Driven Reaction Optimization: Employing iterative, data-driven approaches to optimize reactions for sterically demanding substrates. This involves synthesizing and testing a variety of ligands, using quantitative structure-selectivity relationships (QSSRs) to guide the design of new, more effective catalysts. acs.orgnih.gov This methodology has proven successful in retooling asymmetric conjugate additions for substrates with high steric and electronic demands. nih.gov
Light-Promoted Catalysis: Utilizing photochemistry to enable transformations that are difficult to achieve thermally. Light-induced reductive elimination, for example, has been shown to promote challenging C(sp³)–C(sp³) couplings and could offer new pathways for modifying the alkyl side chains or the aromatic core under mild conditions. acs.org
By treating steric hindrance not as a limitation but as a tool for controlling reactivity, chemists can potentially uncover new transformations and applications for highly substituted molecules like this compound.
Advanced Computational Modeling for Precise Prediction of Reactivity and Aromaticity in Highly Substituted Systems
The complex interplay of steric and electronic effects in this compound makes it an ideal candidate for advanced computational modeling. Predicting its reactivity and the subtle changes in its aromaticity due to the bulky substituents is a significant challenge where theoretical chemistry can provide invaluable insights.
Several computational indices are used to quantify aromaticity, including Nucleus-Independent Chemical Shift (NICS), Aromatic Stabilization Energy (ASE), and Harmonic Oscillator Model of Aromaticity (HOMA). tsijournals.comtsijournals.com However, studies on highly substituted benzene rings have shown that the reliability of these indices can vary. For instance, NICS values can be influenced not only by the ring current but also by the fields of the substituent atoms, potentially leading to incorrect predictions of aromaticity. tsijournals.comtsijournals.com
Future research in computational modeling should focus on:
Refining Aromaticity Indices: Developing more robust computational methods and indices that can accurately disentangle the various factors affecting aromaticity in sterically crowded systems. This involves accounting for local electronic and magnetic effects from bulky alkyl groups.
Predicting Regioselectivity: Using Density Functional Theory (DFT) and other high-level computational methods to model electrophilic aromatic substitution reactions on this compound. nih.gov Such models can calculate the energy barriers for substitution at the remaining open positions (C4, C5, C6), providing a theoretical prediction of the most likely products. nih.govpnas.org This information is crucial for guiding the development of the synthetic routes discussed in section 8.1.
Modeling Conformational Dynamics: The three adjacent pentyl chains are not static; they possess significant conformational flexibility. Advanced molecular dynamics simulations are needed to understand how the preferred conformations of these chains influence the accessibility of the aromatic ring and the reactivity of the benzylic positions.
Quantifying Steric and Electronic Effects: Employing energy decomposition analysis and similar computational tools to precisely quantify the contribution of steric strain versus electronic activation/deactivation from the three pentyl groups. nih.gov This would provide a fundamental understanding of the molecule's behavior.
The table below illustrates how computational methods are used to evaluate the effect of substituents on the electronic properties and aromaticity of benzene, providing a framework for how this compound could be studied.
| Aromaticity Index | Computational Method | Information Provided | Challenge in Highly Substituted Systems |
| NICS (Nucleus-Independent Chemical Shift) | B3LYP/6-311++G(d,p) | Measures magnetic shielding at the ring's center to quantify ring current. | Can be distorted by the magnetic fields of the substituent atoms themselves, not just the ring current. tsijournals.comtsijournals.com |
| ASE (Aromatic Stabilization Energy) | B3LYP/6-311++G(d,p) | Calculates the energy difference between the aromatic compound and a non-aromatic reference via hydrogenation reactions. tsijournals.comtsijournals.com | Requires carefully chosen, isodesmic reactions to isolate the effect of aromaticity from other structural features. |
| HOMA (Harmonic Oscillator Model of Aromaticity) | Geometry Optimization | Evaluates the degree of bond length equalization around the ring, a key geometric feature of aromaticity. | May not provide valuable information for certain types of substituent effects. tsijournals.comtsijournals.com |
| SEBIC (Substituent Effect on Interaction Coordinates) | B3LYP/cc-pVTZ | Quantifies the direct effect of a substituent on the aromaticity of the benzene ring based on force fields. aip.org | Additivity models may break down in systems with strong steric repulsion between adjacent groups. aip.org |
This table is generated based on data from computational studies on substituted benzenes. tsijournals.comtsijournals.comaip.org
Precise computational models will be essential for rationalizing experimental observations and for the in silico design of new experiments, catalysts, and materials based on the this compound scaffold.
Interdisciplinary Approaches in Alkylbenzene Research: Bridging Synthesis, Theory, and Materials Science
The full potential of a unique molecule like this compound can only be realized through interdisciplinary approaches that connect its fundamental chemistry to potential applications. Bridging the gap between synthetic organic chemistry, theoretical modeling, and materials science is a crucial future direction for all of alkylbenzene research.
While linear alkylbenzenes (LABs) are well-established as precursors to surfactants and detergents, the applications for highly branched or sterically crowded alkylbenzenes are less explored. researchgate.netopenpr.comnih.gov The unique physical properties that likely arise from the structure of this compound—such as its viscosity, thermal stability, and potential for forming specific intermolecular arrangements—could make it a candidate for advanced materials.
Future interdisciplinary research should explore:
Advanced Lubricants and Hydraulic Fluids: Heavy alkylbenzenes are used as synthetic lubricant base stocks. researchgate.net The bulky and interlocking nature of the pentyl groups in the 1,2,3-isomer could lead to materials with exceptional thermal and oxidative stability, making them suitable for high-performance engine oils or specialty lubricants.
Molecular Scaffolding in Materials Science: Investigating the use of this compound as a building block in larger molecular architectures, such as polymers or liquid crystals. The rigid core and flexible side chains could be used to control the nanoscale morphology of new materials.
Integration of Computation and Experiment: Creating a tight feedback loop between computational prediction and laboratory synthesis. researchgate.net Theoretical models can predict the properties of materials incorporating the this compound unit, and these predictions can guide synthetic chemists to create the most promising target materials, which are then tested and the results used to refine the theoretical models.
Sustainable Materials Development: As the chemical industry shifts towards more sustainable practices, research into bio-based routes for producing alkylbenzenes and their applications in environmentally friendly materials will become increasingly important. openpr.comdeloitte.com Exploring the synthesis of this compound from renewable feedstocks and its potential use in biodegradable or recyclable materials represents a significant long-term goal. The future of materials science lies in the ability to design new, purpose-driven materials, a goal that requires collaboration across multiple scientific fields. deloitte.comresearchgate.net
By combining the precision of modern synthesis, the predictive power of computational chemistry, and the innovative goals of materials science, the research community can address the unresolved challenges and unlock the latent potential of complex molecules like this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,2,3-Tripentylbenzene, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or multi-step catalytic alkylation. To optimize yield, consider using Lewis acid catalysts (e.g., AlCl₃) under inert conditions to minimize side reactions. Reaction efficiency can be enhanced by controlling stoichiometry (e.g., molar ratios of benzene to pentyl halides) and temperature gradients (e.g., stepwise heating to 80–120°C). Purification via column chromatography or fractional distillation is critical to isolate the target compound from regioisomers .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- GC-MS : To assess purity and detect low-concentration impurities.
- ¹H/¹³C NMR : To confirm regioselectivity and alkyl chain positioning. For example, the absence of aromatic proton signals in NMR indicates complete substitution .
- Elemental Analysis : Validate empirical formula consistency (C₂₄H₃₀). Cross-reference with certified standards (e.g., 1,3,5-Triphenylbenzene for benchmarking) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation; respiratory protection is required if ventilation is inadequate .
- Skin Protection : Apply barrier creams and wear nitrile gloves. Wash hands thoroughly post-handling .
- Waste Disposal : Use sealed containers to prevent environmental contamination (e.g., groundwater) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR chemical shifts) across studies be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or instrument calibration. To resolve:
- Standardized Protocols : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) .
- Contradiction Analysis : Apply iterative data triangulation (e.g., compare NMR, IR, and X-ray crystallography results) to identify systematic errors .
Q. What methodologies are recommended for studying the environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Biodegradation Assays : Use soil/water microcosms under controlled aerobic/anaerobic conditions. Monitor degradation via LC-MS or isotopic tracing (¹⁴C-labeled compounds) .
- QSAR Modeling : Predict ecotoxicity using quantitative structure-activity relationship models based on alkyl chain length and logP values .
Q. How can computational chemistry address challenges in predicting regioselectivity during synthesis?
- Methodological Answer :
- DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model transition states and predict thermodynamic favorability of 1,2,3-substitution vs. other isomers .
- Machine Learning : Train models on existing alkylbenzene reaction datasets to optimize catalyst selection (e.g., Cu(I) for click chemistry-inspired approaches) .
Data Contradiction and Innovation
Q. How can researchers resolve contradictions between experimental and computational results in reaction mechanism studies?
- Methodological Answer :
- Hybrid Workflows : Combine experimental kinetic studies (e.g., time-resolved spectroscopy) with molecular dynamics simulations to validate intermediate species .
- TRIZ Principles : Apply contradiction matrix analysis (e.g., trade-offs between reaction speed and selectivity) to ideate novel catalytic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
